molecular formula C11H13BF2O3 B1487773 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid CAS No. 1629971-64-7

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid

Cat. No.: B1487773
CAS No.: 1629971-64-7
M. Wt: 242.03 g/mol
InChI Key: QVOMZLGWOQDLEB-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid is a useful research compound. Its molecular formula is C11H13BF2O3 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, making it a candidate for further research and development in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C12H14B F2O2
  • CAS Number : 1629971-64-7
  • Molecular Weight : 232.05 g/mol

The compound features a phenyl ring substituted with two fluorine atoms and a cyclopentyloxy group, contributing to its lipophilicity and potential interaction with biological targets.

Biological Activity

Anticancer Properties

Research has indicated that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. The unique structure of this compound suggests it may serve as an effective proteasome inhibitor.

  • Mechanism of Action : The compound's boronic acid functionality can form reversible covalent bonds with the active site of proteasomes, leading to the accumulation of pro-apoptotic factors and ultimately cell death in cancerous cells.

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and other enzymes involved in metabolic pathways.

  • Cholinesterase Inhibition : Preliminary studies suggest that derivatives of difluorophenylboronic acids have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

The compound's structure may allow it to penetrate bacterial membranes effectively, potentially leading to antibacterial activity.

  • Case Studies : In vitro studies have demonstrated that similar boronic acids exhibit antibacterial properties against various strains of bacteria, indicating a potential for this compound in treating infections.

Anti-inflammatory Effects

There is emerging evidence that boronic acids can modulate inflammatory responses.

  • Mechanism : By inhibiting specific enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX), these compounds could reduce inflammation-related pain and swelling.

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerProteasome inhibition leading to apoptosis
Enzyme InhibitionInhibition of AChE and other serine proteases
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryModulation of inflammatory enzyme activity

Research Findings

Several studies have been conducted to evaluate the biological activities of boronic acids similar to this compound:

  • Proteasome Inhibition Studies : Research has shown that compounds with similar structures effectively inhibit proteasome activity in various cancer cell lines, leading to increased apoptosis rates.
  • Cholinesterase Inhibition Studies : Studies have identified specific difluorophenylboronic acid derivatives that inhibit AChE with IC50 values in the low micromolar range, indicating promising leads for neuroprotective agents.
  • Antibacterial Testing : In vitro assays have demonstrated that certain phenylboronic acids exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications.
  • Inflammation Models : Animal models treated with boronic acid derivatives showed reduced markers of inflammation compared to controls, supporting their role as anti-inflammatory agents.

Properties

IUPAC Name

(3-cyclopentyloxy-2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF2O3/c13-9-6-5-8(12(15)16)10(14)11(9)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMZLGWOQDLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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